2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a phenyl group attached to the pyrimidine ring and a thioether linkage connecting the pyrimidine ring to a pyrrolidin-1-yl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of 6-Phenylpyrimidine-4-thiol: This intermediate can be synthesized by reacting 6-phenylpyrimidine-4-amine with a thiolating agent such as Lawesson’s reagent under reflux conditions.
Thioether Formation: The 6-phenylpyrimidine-4-thiol is then reacted with 1-(pyrrolidin-1-yl)ethanone in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the desired thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The phenylpyrimidine moiety can interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-((6-Phenylpyrimidin-4-yl)thio)ethanol: Similar structure but with an alcohol group instead of the pyrrolidin-1-yl ethanone moiety.
2-((6-Phenylpyrimidin-4-yl)thio)acetic acid: Contains a carboxylic acid group instead of the pyrrolidin-1-yl ethanone moiety.
Uniqueness
2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidin-1-yl ethanone moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its solubility and stability in various environments.
Properties
IUPAC Name |
2-(6-phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(19-8-4-5-9-19)11-21-15-10-14(17-12-18-15)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNFHAAWHLITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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